molecular formula C15H15NO6S B5711139 4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B5711139
M. Wt: 337.3 g/mol
InChI Key: YMZFCVNZHSXQJJ-UHFFFAOYSA-N
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Description

4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid typically involves the following steps:

    Formation of the Ethoxyphenyl Sulfonyl Chloride: This is achieved by reacting 4-ethoxybenzenesulfonyl chloride with an appropriate base, such as pyridine, under controlled temperature conditions.

    Coupling Reaction: The ethoxyphenyl sulfonyl chloride is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-ketobenzoic acid.

    Reduction: Formation of 4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzenesulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Research: It is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-methoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
  • 4-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
  • 4-{[(4-propoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Uniqueness

4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

4-[(4-ethoxyphenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-2-22-11-4-6-12(7-5-11)23(20,21)16-10-3-8-13(15(18)19)14(17)9-10/h3-9,16-17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZFCVNZHSXQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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